![molecular formula C14H15N3O3 B1271996 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 849925-04-8](/img/structure/B1271996.png)

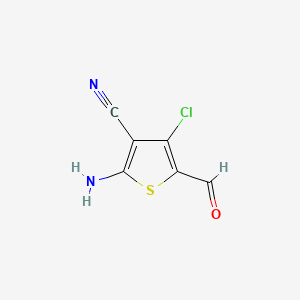

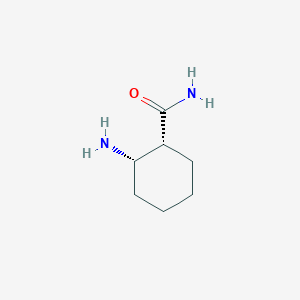

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

Overview

Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, and a piperidine ring . These groups are common in many biologically active compounds, including pharmaceuticals and natural products.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic piperidine ring .

Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the oxadiazol group might participate in nucleophilic substitution reactions, while the piperidine ring might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

The benzodioxole moiety is a common feature in molecules with anticancer properties. Research has shown that compounds with this structure can be effective against various cancer cell lines. For instance, derivatives of 1-benzo[1,3]dioxol-5-yl-indoles have been synthesized and evaluated for their anticancer activity, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The structure–activity relationship studies of these compounds could provide insights into optimizing the anticancer properties of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine .

Antioxidant Properties

Compounds containing the 1,3-benzodioxole structure have also been associated with antioxidant activity. This is crucial because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Synthesized derivatives of benzodioxole-containing compounds have been evaluated for their antioxidant potential, which suggests that our compound of interest may also serve as an antioxidant agent .

Sedative and Hypotensive Effects

The 1,3-benzodioxole moiety is known to contribute to sedative and hypotensive effects in pharmacological compounds. This suggests that 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine could be explored for its potential use in managing conditions such as anxiety and high blood pressure .

Anticonvulsant Activity

Benzodioxole derivatives have been reported to possess anticonvulsant properties. This opens up the possibility of using 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine in the development of new treatments for seizure disorders .

Antibacterial and Antitumor Effects

The structural motif of 1,3-benzodioxole is found in natural and synthetic molecules that exhibit a broad spectrum of biological activities, including antibacterial and antitumor effects. This indicates that our compound could potentially be developed into a new class of antibacterial or antitumor agents .

Spasmolytic Properties

Compounds with a 1,3-benzodioxole structure have been associated with spasmolytic activity, which could make 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine useful in the treatment of conditions that involve muscle spasms, such as irritable bowel syndrome .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLRNCOTWSCIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375585 | |

| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

CAS RN |

849925-04-8 | |

| Record name | 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)